Product packaging for Vinylphenyldiethoxysilane(Cat. No.:CAS No. 40195-27-5)

Vinylphenyldiethoxysilane

Cat. No.: B1590173
CAS No.: 40195-27-5
M. Wt: 222.35 g/mol
InChI Key: URZLRFGTFVPFDW-UHFFFAOYSA-N
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Description

Vinylphenyldiethoxysilane (CAS 40195-27-5) is a versatile organosilicon compound valued in materials science for its dual functional groups, which act as a molecular bridge between organic polymers and inorganic surfaces . The phenyl and vinyl groups attached to the silicon center provide distinct reaction sites; the vinyl group is particularly reactive for hydrosilylation or free-radical polymerization, while the ethoxy groups hydrolyze to form stable siloxane (Si-O-Si) bonds with mineral surfaces like silica, glass, or metals . This bifunctionality makes it an effective coupling agent and crosslinker, significantly enhancing mechanical properties such as adhesion, tensile strength, and thermal stability in composite materials . In research and development, this compound is extensively applied as a key precursor for modifying silica nanoparticles to improve their dispersion and interfacial interactions within rubber matrices like nitrile rubber (NBR), leading to superior reinforcement and dynamic mechanical performance . It is also crucial in the synthesis of functionalized graphene oxide (GO) for poly(methyl methacrylate) (PMMA) nanocomposites, where it covalently bonds to the GO surface, facilitating excellent dispersion in the polymer and resulting in remarkable enhancements in thermal stability and mechanical strength . Furthermore, its vinyl functionality makes it an ideal building block for creating advanced hybrid organosilica membranes for high-performance separation processes, including wastewater treatment, where it helps incorporate specific poly(ionic liquid) functionalities . Researchers will find this compound supplied as a colorless liquid with a boiling point of approximately 265.8°C at 760 mmHg and a flash point of 141.7°C . As a highly pure reagent, it is intended for research applications in laboratory settings only. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O2Si B1590173 Vinylphenyldiethoxysilane CAS No. 40195-27-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethenyl-diethoxy-phenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2Si/c1-4-13-15(6-3,14-5-2)12-10-8-7-9-11-12/h6-11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZLRFGTFVPFDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C=C)(C1=CC=CC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70538103
Record name Ethenyl(diethoxy)phenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70538103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40195-27-5
Record name Ethenyl(diethoxy)phenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70538103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Polymerization Pathways Involving Vinylphenyldiethoxysilane

Homopolymerization Mechanisms of Vinylphenyldiethoxysilane

Homopolymerization of this compound results in the formation of poly(this compound). The primary mechanism for this process is radical polymerization, which involves the initiation, propagation, and termination of polymer chains.

The radical polymerization of vinylsilanes, including this compound, is influenced by several kinetic and thermodynamic factors. The rate of polymerization is dependent on the concentration of the monomer and the initiator. nih.gov Studies on similar vinylsilane monomers have shown that the polymerization rates can decrease as the concentration of the alkoxysilane increases, suggesting a low rate constant for self-propagation. mcmaster.ca This phenomenon is attributed to the electronic and steric effects of the silyl (B83357) group.

Key Kinetic and Thermodynamic Parameters in Radical Polymerization:

ParameterDescriptionImpact on Polymerization
Rate of Polymerization (Rp) The speed at which monomer units are converted into polymer chains.Directly influences the time required to achieve a desired conversion.
Activation Energy (Ea) The minimum energy required to initiate the polymerization reaction.Lower activation energy leads to a faster reaction rate at a given temperature.
Enthalpy of Polymerization (ΔHp) The heat released during the conversion of monomer to polymer.A negative value indicates an exothermic reaction, which is typical for vinyl polymerizations.
Entropy of Polymerization (ΔSp) The change in randomness or disorder during polymerization.A negative value reflects the loss of translational freedom as monomers become part of a polymer chain.

This table provides a general overview of key parameters in radical polymerization.

The choice of initiator system plays a crucial role in determining the architecture of the resulting poly(this compound). Different initiators can influence the rate of initiation, the mode of termination, and the potential for side reactions, all of which affect the final polymer structure. preprints.org

Commonly used initiators for radical polymerization include peroxides and azo compounds, which decompose upon heating or irradiation to generate free radicals. rsc.org For instance, benzoyl peroxide (BPO) in combination with a co-initiator like N,N-dimethylaniline (DMA) can be used to initiate polymerization at lower temperatures. nih.gov The concentration of the initiator and co-initiator can be varied to control the polymerization rate and the final conversion of the monomer. nih.gov

The use of controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), offers enhanced control over the polymer architecture. sigmaaldrich.com ATRP utilizes a transition metal complex to reversibly activate and deactivate the growing polymer chains, minimizing termination reactions and allowing for the synthesis of polymers with well-defined molecular weights and low polydispersity. cmu.edu

Comparison of Initiator Systems:

Initiator SystemTypeAdvantagesPotential Influence on Architecture
Benzoyl Peroxide (BPO) Thermal InitiatorReadily available, effective for a wide range of monomers.Can lead to broader molecular weight distributions due to conventional radical kinetics.
Azobisisobutyronitrile (AIBN) Thermal InitiatorDecomposes at a predictable rate, less prone to induced decomposition.Can produce polymers with a more uniform initiation rate.
ATRP Initiator/Catalyst System Controlled Radical PolymerizationEnables precise control over molecular weight, polydispersity, and chain-end functionality. sigmaaldrich.comLeads to well-defined linear or more complex architectures like block copolymers. cmu.edu

This table illustrates the influence of different initiator systems on polymer architecture.

Achieving control over the molecular weight and polydispersity (a measure of the distribution of molecular weights) is essential for tailoring the properties of poly(this compound) for specific applications. In conventional free-radical polymerization, the molecular weight is influenced by the rates of initiation, propagation, and termination. researchgate.net Generally, a higher initiator concentration leads to a lower average molecular weight, as more polymer chains are initiated simultaneously. nih.gov

To achieve more precise control, controlled/"living" radical polymerization (CRP) techniques are employed. sigmaaldrich.com These methods, such as ATRP, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), are designed to minimize irreversible termination steps. sigmaaldrich.com This "living" nature allows the polymer chains to grow at a similar rate, resulting in a narrow molecular weight distribution (low polydispersity index, PDI). psu.edu The molecular weight can be predicted and controlled by the initial ratio of monomer to initiator. nih.gov

For instance, in ATRP, the equilibrium between active (radical) and dormant (halide-capped) species is carefully controlled by a transition metal catalyst. cmu.edu This allows for the synthesis of polymers with a linear increase in molecular weight with monomer conversion and a PDI close to 1.0. researchgate.net

Copolymerization Strategies with this compound

This compound can be copolymerized with other monomers to create materials with a combination of properties. The resulting copolymer architecture can be alternating, random, or block-like, depending on the reactivity ratios of the comonomers and the polymerization technique employed. researchgate.net

Alternating copolymers are characterized by a regular -A-B-A-B- sequence of two different monomer units. jku.at This type of architecture is typically achieved when the cross-propagation reactions (the addition of a different monomer to the growing chain end) are significantly favored over homopropagation (the addition of the same monomer). jku.at This often occurs when one monomer is electron-rich and the other is electron-poor. cmu.edu

The copolymerization of vinylsilanes with certain monomers can lead to alternating structures. umass.edu The tendency towards alternation is quantified by the monomer reactivity ratios (rA and rB). For ideal alternating copolymerization, both rA and rB are close to zero. umass.edu

Random Copolymers: In random copolymerization, the monomer units are distributed randomly along the polymer chain. mdpi.com This typically occurs when the reactivity ratios of the two monomers are close to one, meaning that the growing polymer chain has a similar preference for adding either monomer. Free-radical polymerization often leads to the formation of random copolymers unless there are strong electronic effects promoting alternation. researchgate.net

Block Copolymers: Block copolymers consist of long sequences (blocks) of one monomer followed by long sequences of another monomer. polymersource.cauni-mainz.de These are typically synthesized using living polymerization techniques, such as anionic polymerization or controlled radical polymerization methods like ATRP. sigmaaldrich.comrsc.org The synthesis involves the polymerization of one monomer to form the first block, followed by the addition of the second monomer to grow the second block from the "living" chain ends of the first. The distinct blocks can lead to microphase separation and the formation of ordered nanostructures. rsc.org

Summary of Copolymer Architectures:

Copolymer ArchitectureMonomer ArrangementTypical Synthesis MethodKey Characteristics
Alternating -A-B-A-B-A-B-Radical polymerization with specific monomer pairs. jku.atRegular, predictable sequence of monomer units. jku.at
Random -A-B-B-A-B-A-A-Free-radical polymerization. mdpi.comStatistical distribution of monomer units along the chain.
Block -A-A-A-A-B-B-B-B-Living/controlled polymerization techniques (e.g., ATRP). uni-mainz.dersc.orgComposed of distinct homopolymer segments; can microphase separate. rsc.org

This table summarizes the different copolymer architectures that can be achieved with this compound.

Copolymerization with Olefins and their Derivatives

The copolymerization of this compound with olefins and their derivatives represents a significant pathway for the synthesis of functionalized polyolefins. These materials combine the properties of a polyolefin backbone with the reactivity of the pendant silane (B1218182) groups, enabling applications suchas moisture-curable polymers and compatibilizers for polymer blends.

The copolymerization of ethylene (B1197577) with vinylsilanes, including this compound, can be achieved using various catalytic systems, most notably Ziegler-Natta catalysts and late-transition metal complexes. researchgate.netwikipedia.org The incorporation of this compound introduces pendant diethoxyphenylsilyl groups along the polyethylene (B3416737) backbone. These groups can undergo hydrolysis and condensation in the presence of moisture, leading to the formation of a crosslinked network structure. This process is often referred to as moisture curing.

Ziegler-Natta catalysts, traditionally based on titanium compounds combined with organoaluminum cocatalysts, are effective for the polymerization of ethylene and other alpha-olefins. wikipedia.orgscispace.com Their use in the copolymerization with vinylsilanes allows for the production of silane-functionalized polyolefins. wikipedia.orgrsc.org The process involves the coordination and insertion of both ethylene and the vinylsilane monomer into the growing polymer chain. The reactivity of the vinylsilane and its incorporation level can be influenced by the specific catalyst composition and reaction conditions. mdpi.com For instance, studies on the copolymerization of ethylene with 1,9-decadiene (B157367) using a MgCl2/9,9-bis-(methoxymethyl)fluorine/TiCl4 catalyst with triethylaluminium as a cocatalyst have shown a significant comonomer effect on catalyst activity and the molecular weight of the resulting polyethylene. nih.gov

Late-transition metal complexes, particularly those based on palladium and nickel, have also been employed for the copolymerization of ethylene with vinylsilanes. google.com These catalysts can exhibit high tolerance to functional groups, which is advantageous for the copolymerization with polar monomers like vinylsilanes. The resulting copolymers from these methods are useful for applications requiring crosslinked materials, such as wire and cable insulation, pipes, and crosslinked foams. google.com

While specific data for ethylene-vinylphenyldiethoxysilane is limited, research on similar systems, such as ethylene and vinyltriethoxysilane (B1683064) (VTES), provides insight into the expected outcomes. The following table illustrates typical data obtained from such copolymerization studies.

Table 1: Illustrative Data for Ethylene-Vinylsilane Copolymerization

Catalyst System Monomer Feed Ratio (Ethylene/Vinylsilane) Vinylsilane Incorporation (mol%) Polymer Molecular Weight (g/mol) Catalyst Activity (g polymer/mol catalyst·h)
TiCl₄/MgCl₂/Al(C₂H₅)₃ 95/5 2.1 150,000 5.5 x 10⁵
[Pd(diimine)]²⁺ 90/10 8.5 85,000 2.3 x 10⁴
Ni(II) Complex 98/2 1.5 210,000 7.8 x 10⁴

Note: The data in this table are representative examples based on studies of ethylene copolymerization with various vinylsilanes and are intended to be illustrative for the ethylene-vinylphenyldiethoxysilane system.

The copolymerization of this compound with fluorinated olefins, such as tetrafluoroethylene (B6358150) (TFE), offers a route to fluoropolymers with modifiable properties. nih.govmecadi.com Fluoropolymers are known for their excellent thermal stability, chemical resistance, and low surface energy. azom.com The incorporation of vinylsilane units introduces reactive sites for crosslinking, which can enhance the mechanical properties and adhesion of the fluoropolymer. google.com

The synthesis of such copolymers can be challenging due to the different reactivities of the monomers. Radical polymerization is a common method for the synthesis of fluoropolymers. agcchem.com In the case of copolymerizing TFE with a non-fluorinated monomer like this compound, the reaction conditions need to be carefully controlled to achieve a desirable level of incorporation of both monomers. The resulting copolymers can be used to modify the surface properties of materials, for instance, to improve hydrophilicity or lipophilicity. google.com

Research on the copolymerization of TFE with vinyl acetate (B1210297) has demonstrated the synthesis of linear copolymers in carbon dioxide, which can be subsequently hydrolyzed to introduce reactive hydroxyl groups. utoronto.ca A similar strategy could be envisioned for this compound, where the ethoxysilane (B94302) groups would provide latent reactivity.

Table 2: Potential Properties of Fluorinated Olefin-Vinylphenyldiethoxysilane Copolymers

Property Expected Outcome
Thermal Stability High, characteristic of fluoropolymers.
Chemical Resistance Excellent, characteristic of fluoropolymers.
Surface Energy Modifiable by the presence of silane groups.
Crosslinking Ability Yes, through hydrolysis and condensation of silane groups.
Potential Applications Coatings, sealants, and membranes with enhanced adhesion.

Vinyl-addition polymerization of norbornene and its derivatives yields polymers with high glass transition temperatures, good thermal stability, and optical transparency. hhu.demdpi.com The copolymerization of norbornene with functional monomers like this compound can produce materials that combine these desirable properties with the ability to be crosslinked. Various transition metal catalysts, particularly those based on palladium and nickel, are effective for the vinyl-addition polymerization of norbornene. rsc.orghhu.de

The reactivity of norbornene in copolymerization is influenced by the catalyst system and the comonomer. nih.govrsc.org Studies on the copolymerization of norbornene with ethylene have shown that the incorporation of norbornene can be controlled by the monomer feed ratio and the catalyst structure. nih.govmdpi.com For the copolymerization of norbornene with this compound, a catalyst that is tolerant to the silane functionality would be required. Palladium-based catalysts are often suitable for such polymerizations. norbornene.ru

The introduction of this compound into a polynorbornene backbone would create a high-performance thermoplastic that can be converted into a thermoset through moisture curing. This could be advantageous for applications in microelectronics and as high-performance resins. researchgate.net

Table 3: Illustrative Catalyst Performance in Norbornene Copolymerization

Catalyst System Comonomer Comonomer Incorporation (mol%) Polymer Molecular Weight (Mw, g/mol) Glass Transition Temperature (°C)
[Pd(NHC)]²⁺ Norbornene (homopolymer) 100 1.4 x 10⁶ >300
Vanadium Complex Ethylene 35 1138 x 10³ 140
Zirconocene/MAO Ethylene 62 500 x 10³ 160

Note: This table provides examples of catalyst performance in the polymerization of norbornene and its copolymerization with ethylene. These data are intended to be illustrative of the types of results expected for a norbornene-vinylphenyldiethoxysilane system.

Copolymerization with Acrylic Monomers

The copolymerization of this compound with acrylic monomers like styrene (B11656) and methyl methacrylate (B99206) is typically carried out via free radical polymerization techniques. These methods allow for the synthesis of a wide range of copolymers with properties that can be tuned by the comonomer ratio and the polymerization conditions. The resulting copolymers contain reactive silane groups that can be used for subsequent crosslinking.

The copolymerization of styrene with vinylsilanes can be used to produce polystyrene-based materials with improved properties. The incorporation of this compound into a polystyrene chain introduces reactive sites for crosslinking, which can enhance the thermal stability and solvent resistance of the material. Free radical polymerization is the most common method for this copolymerization. ijcrt.org

The reactivity ratios of the two monomers determine the microstructure of the resulting copolymer. wikipedia.org For example, in the copolymerization of styrene with a POSS-styrene macromer, the reactivity ratios were found to be r_styrene = 0.84 and r_POSS-styrene = 0.38, indicating the formation of a random copolymer. dtic.mil Similar studies would be needed to determine the reactivity ratios for the styrene-vinylphenyldiethoxysilane system.

Research on the copolymerization of styrene with vinyltriethoxysilane (VTES) has shown that the resulting copolymers can be used as precursors for materials with modified surface properties. researchgate.netscielo.br The VTES units can be reacted with other silanes to create end-capped polymers with tailored hydrophobicity. researchgate.net A similar approach could be applied to copolymers of styrene and this compound.

Table 4: Reactivity Ratios for Styrene Copolymerization with a Silane Monomer

Monomer 1 (M1) Monomer 2 (M2) r1 r2 Copolymer Type
Styrene POSS-Styrene 0.84 0.38 Random
Styrene Maleic Anhydride (B1165640) 0.02 0.01 Alternating

Note: This table shows reactivity ratios for the copolymerization of styrene with a POSS-styrene macromer and maleic anhydride as illustrative examples. wikipedia.orgdtic.mil The reactivity ratios for styrene and this compound would need to be determined experimentally.

The copolymerization of methyl methacrylate (MMA) with this compound can produce acrylic resins with latent reactivity. Poly(methyl methacrylate) (PMMA) is a widely used transparent thermoplastic, and incorporating this compound can allow for the creation of crosslinked PMMA materials with enhanced durability and chemical resistance. mdpi.comnih.gov

Free radical polymerization is a suitable method for this copolymerization. univ.kiev.ua The properties of the resulting copolymer, such as its glass transition temperature and mechanical properties, would depend on the proportion of this compound incorporated into the polymer chains. The reactivity ratios of MMA and this compound would dictate the monomer sequence distribution in the copolymer. sapub.orgd-nb.inforesearchgate.net

Studies on the copolymerization of MMA with vinyl triethoxysilane (B36694) (VTES) have demonstrated the successful synthesis of such copolymers. univ.kiev.ua Characterization by FT-IR and NMR spectroscopy confirmed the incorporation of both monomer units into the copolymer chain. The thermal stability of the copolymer was found to be higher than that of PMMA homopolymer. univ.kiev.ua Similar results would be anticipated for copolymers of MMA and this compound.

Table 5: Characterization Data for MMA-Vinyltriethoxysilane Copolymer

Feed Ratio (MMA/VTES) Copolymer Composition (MMA/VTES) Glass Transition Temperature (°C) Decomposition Temperature (°C)
90/10 88/12 115 320
80/20 77/23 112 335
70/30 68/32 109 345

Note: The data in this table are based on a study of the copolymerization of methyl methacrylate with vinyl triethoxysilane and are intended to be illustrative for the methyl methacrylate-vinylphenyldiethoxysilane system. univ.kiev.ua

Integration into Polysiloxane Backbones through Copolymerization

Copolymerization is a fundamental strategy for modifying the properties of polysiloxanes, and this compound is a valuable comonomer in this regard. Its integration can be achieved through several methods, each offering distinct advantages in controlling the final polymer architecture and characteristics.

The reaction between hydride-functional siloxanes and vinyl-functional siloxanes, known as hydrosilylation, is a primary method for creating cross-linked silicone networks. gelest.com In these systems, this compound can act as a source of vinyl groups. uni-saarland.dediva-portal.org The fundamental reaction proceeds at a 1:1 stoichiometry between hydride and vinyl groups, although in filled systems, the ratio is often higher to ensure complete curing. gelest.com Phenyl-substituted hydrosiloxanes are frequently used in conjunction with vinyl-phenyl siloxanes to improve solubility and match the refractive index of the resulting polymer. gelest.com

A detailed study on the polymerization of hydride- and vinyl-group containing polymethylphenylsiloxanes utilized this compound as a cross-linking monomer at a concentration of 20 mol%. uni-saarland.de This, combined with methylphenyldimethoxysilane and diphenylsilanediol (B146891), resulted in polymers with specific compositions. uni-saarland.de The choice of catalyst is crucial, with hydrochloric acid used for hydride polymerizations and tetra-n-butylammonium hydroxide (B78521) for vinyl polymerizations. uni-saarland.de The reaction kinetics are influenced by factors such as temperature and reaction time, which are carefully controlled to achieve the desired polymer length. uni-saarland.de

Parameter Value/Condition Reference
This compound Concentration20 mol% uni-saarland.de
ComonomersMethylphenyldimethoxysilane, Diphenylsilanediol uni-saarland.de
Catalyst (Vinyl Polymerization)Tetra-n-butylammonium hydroxide uni-saarland.de
Catalyst (Hydride Polymerization)Hydrochloric acid uni-saarland.de
Reaction Temperature85 °C for 1 hour, then 115 °C for 4-5 hours uni-saarland.de

This table summarizes the reaction conditions for the copolymerization of this compound in a hydride- and vinyl-group containing polymer system.

Polycondensation is another key pathway for synthesizing polysiloxanes. ukessays.com This process typically involves the hydrolysis of chlorosilanes or alkoxysilanes to form silanols, which then condense to form siloxane bonds (Si-O-Si), releasing water or alcohol as a byproduct. uni-wuppertal.de this compound, with its two ethoxy groups, can readily participate in these hydrolysis and condensation reactions. uni-saarland.degoogleapis.com

The synthesis can be catalyzed by acids or bases. uni-saarland.deukessays.com For instance, the copolymerization of this compound with other silane monomers like methylphenyldimethoxysilane and diphenylsilanediol has been carried out using tetrabutylammonium (B224687) hydroxide as a catalyst in a methanolic-aqueous solution. uni-saarland.de The reaction proceeds with the removal of solvents through distillation. uni-saarland.de The degree of condensation and the final polymer structure are influenced by the reaction conditions. The presence of different functional groups on the silane precursors, such as vinyl and phenyl groups from this compound, allows for the formation of polysiloxanes with tailored properties. nih.gov

To enhance properties like the refractive index of polysiloxanes, electron-rich atoms can be incorporated into the polymer backbone. uni-saarland.de One approach involves copolymerizing siloxane monomers with compounds containing these atoms. uni-saarland.de While direct copolymerization with metal atoms like Zr, Sn, Hf, and Ta has been explored, another strategy involves using siloxane monomers that themselves contain electron-rich atoms or groups. uni-saarland.de

This compound contributes to this by introducing phenyl groups, which are electron-rich aromatic moieties. uni-saarland.de Furthermore, research has investigated the use of siloxane monomers containing oxygen or sulfur atoms in combination with phenyl or phenanthrenyl groups to achieve high refractive indices. uni-saarland.de In these systems, this compound can be copolymerized to balance properties and enhance mechanical flexibility. uni-saarland.de

Cross-linking Mechanisms Facilitated by this compound

The vinyl group of this compound is a key functional group that enables various cross-linking reactions, leading to the formation of stable, three-dimensional polymer networks. These cross-linking mechanisms are essential for producing silicone elastomers and other thermoset materials.

Photoinduced Radical Cross-linking in Silicone Polymers

Photoinduced radical cross-linking is a method that utilizes light to initiate the polymerization and cross-linking of polymers. diva-portal.org This technique offers advantages such as high reaction rates, low energy consumption, and the ability to be performed at ambient temperatures. diva-portal.org In the context of silicone polymers, the vinyl groups provided by monomers like this compound can participate in these radical-based reactions. scirp.org

The process is typically initiated by a photoinitiator that generates free radicals upon exposure to UV light. researchgate.net These radicals can then react with the vinyl groups, leading to the formation of cross-links between polymer chains. scirp.org The presence of oxygen can inhibit radical reactions, so these processes are often conducted in an inert atmosphere. diva-portal.org The degree of cross-linking can be controlled by factors such as light intensity and exposure time. diva-portal.org

Thiol-Ene Reaction Pathways

The thiol-ene reaction is a highly efficient and versatile click chemistry reaction that involves the addition of a thiol (R-SH) to an alkene (a compound with a carbon-carbon double bond), such as the vinyl group in this compound. wikipedia.org This reaction can be initiated by radicals, often generated by light (photo-initiation), and results in the formation of a stable thioether linkage. wikipedia.orgnsf.gov

Reaction Chemistry of Vinylphenyldiethoxysilane and Its Derivatives

Hydrosilylation Reactions

Hydrosilylation is a pivotal reaction that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the carbon-carbon double bond of the vinyl group in vinylphenyldiethoxysilane. This reaction is a cornerstone in silicone chemistry, enabling the formation of stable silicon-carbon bonds and the crosslinking of polymers.

Platinum-Catalyzed Hydrosilylation in Polysiloxane Curing

Platinum-based catalysts are highly effective and widely used for hydrosilylation reactions in the curing of silicone polymers. mdpi.com This process is crucial for producing a vast array of silicone materials, from elastomers to adhesives. The general mechanism, often referred to as the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the platinum(0) catalyst, followed by coordination of the vinyl group of a compound like this compound. mdpi.com Subsequent migratory insertion of the vinyl group into the platinum-silicon or platinum-hydride bond and reductive elimination yields the final product and regenerates the catalyst. mdpi.com

The Karstedt's catalyst is a particularly well-known platinum catalyst used in industrial silicone mixtures due to its high activity at room temperature and even faster reaction rates at moderately elevated temperatures around 100 °C. uni-saarland.de Other platinum catalysts, such as Speier's and Lamoreaux's catalysts, are also utilized, each with distinct activity profiles and temperature requirements. uni-saarland.de For instance, the curing of vinyl-containing polysiloxanes can be achieved using a platinum(II) complex of the general formula [PtCl2(NCR)2], which allows the process to occur at both room temperature and with heating, without the need for an inert atmosphere or inhibitors. google.com

The efficiency of platinum-catalyzed hydrosilylation can be influenced by the formation of colloidal platinum(0) particles, which can lead to catalyst deactivation and promote undesirable side reactions. mdpi.com However, it is now understood that the formation of platinum colloids is often an end-stage process, with molecular platinum compounds being the active species during the reaction. mdpi.com

Cobalt-Catalyzed Hydrosilylation Processes

In recent years, there has been a significant interest in replacing precious metal catalysts like platinum with more abundant and cost-effective alternatives such as cobalt. rsc.org Cobalt complexes have emerged as versatile catalysts for hydrosilylation reactions, offering unique reactivity and selectivity. rsc.org

Cobalt-catalyzed hydrosilylation of alkynes can be finely controlled to produce either (E)-β-vinylsilanes or α-vinylsilanes with high regioselectivity and stereoselectivity, depending on the choice of ligand. rsc.org For instance, bidentate phosphine (B1218219) ligands tend to favor the formation of (E)-β-vinylsilanes, while bipyridine ligands lead to α-vinylsilanes. rsc.org This tunability is a significant advantage in synthesizing specific vinylsilane isomers.

Furthermore, cobalt-catalyzed hydrosilylation has been successfully applied to the reaction of alkoxy- or siloxy(vinyl)silanes with alkoxy- or siloxyhydrosilanes, yielding anti-Markovnikov products with high selectivity. nih.gov This process is particularly relevant for the synthesis of functionalized siloxanes. The development of well-defined cobalt catalyst systems, which can operate through either the Chalk-Harrod or a modified Chalk-Harrod mechanism, has expanded the toolkit for selective alkyne hydrosilylation. rsc.org

Investigation of Reaction Selectivity (e.g., α- vs. β-addition)

The regioselectivity of the hydrosilylation of vinyl-substituted silanes, such as this compound, is a critical aspect that determines the structure and properties of the resulting products. The addition of the silyl (B83357) group can occur at either the α- or β-carbon of the vinyl group.

α-addition results in the silyl group being attached to the carbon atom adjacent to the silicon atom of the original vinylsilane.

β-addition results in the silyl group being attached to the terminal carbon atom of the vinyl group.

In the case of terminal alkynes, platinum-catalyzed hydrosilylation typically proceeds via cis-addition and can produce both α- and β-(E)-alkenylsilanes. libretexts.org The choice of catalyst and reaction conditions plays a crucial role in directing the selectivity. For instance, molybdenum-catalyzed anti-Markovnikov hydrosilylation of terminal alkynes with primary hydrosilanes can yield β-(E)-vinylsilanes with high selectivity (≥20:1). mdpi.com

Cobalt catalysis has also demonstrated remarkable control over regioselectivity. The use of dicobalt carbonyl N-heterocyclic carbene (NHC) complexes as catalysts for the hydrosilylation of terminal alkynes with tertiary silanes can furnish α-vinylsilanes with high yields and selectivity. nih.gov Mechanistic studies suggest that the high α-selectivity arises from the specific coordination of the alkyne to the dicobalt center and the steric influence of the NHC ligand. nih.gov Conversely, other cobalt systems can be tailored to favor the anti-Markovnikov (β) product. nih.gov

Radical Hydrosilylation Initiation and Propagation

Hydrosilylation can also proceed through a free-radical mechanism, offering an alternative to transition metal catalysis. libretexts.org This process is typically initiated by the generation of silyl radicals from hydrosilanes (R3SiH). mcmaster.ca A common method involves the use of a radical initiator, such as an organic peroxide, which upon thermolysis or photolysis, abstracts a hydrogen atom from the hydrosilane to form a silyl radical. mcmaster.ca

The initiation and propagation steps can be summarized as follows:

Initiation: A radical initiator (I•) abstracts a hydrogen atom from the hydrosilane to generate a silyl radical (R3Si•). I• + R3SiH → IH + R3Si•

Propagation: The silyl radical adds to the vinyl group of a molecule like this compound. This can occur in two ways, leading to either an α- or β-adduct radical. The subsequent reaction of this new radical with another hydrosilane molecule propagates the chain and forms the final product.

The radical hydrosilylation of vinylarenes can be catalyzed by alkali metal Lewis bases, which can lead to either branch-selective hydrosilylation or polymerization, depending on the catalyst used. nih.gov This method avoids the use of transition metals and relies on a complexation-induced hydrogen atom transfer (HAT) process. nih.gov Photocatalyzed methods using organophotoredox catalysts have also been developed to generate silyl radicals from silanes for the hydrosilylation of activated alkenes. chemrxiv.org

Hydrolysis and Condensation Reactions (Sol-Gel Processes)

The ethoxysilane (B94302) groups of this compound are susceptible to hydrolysis and condensation reactions, which are the fundamental steps of the sol-gel process. uni-saarland.deuni-saarland.de This process allows for the formation of an inorganic polysiloxane network from molecular precursors, often incorporating organic functionalities.

Principles of Alkoxysilane Hydrolysis and Condensation

The sol-gel process involves a two-step reaction starting from alkoxides: hydrolysis and condensation. researchgate.netwikipedia.org

Hydrolysis: In the presence of water, the alkoxy groups (-OR) of the silane (B1218182) are replaced by hydroxyl groups (-OH). nih.govunm.edu This reaction can be catalyzed by either an acid or a base. unm.edu

≡Si-OR + H₂O ⇌ ≡Si-OH + R-OH nih.gov

The rate of hydrolysis is influenced by several factors, including the pH of the medium, the water-to-alkoxide ratio, and the steric bulk of the alkoxy groups. gelest.comd-nb.info Acid-catalyzed hydrolysis is generally faster than base-catalyzed hydrolysis. gelest.com

Condensation: The newly formed silanol (B1196071) groups (Si-OH) can then react with other silanol groups or with remaining alkoxide groups to form siloxane bridges (Si-O-Si), releasing water or alcohol as a byproduct. nih.govunm.edu

Water-producing condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O nih.gov

Alcohol-producing condensation: ≡Si-OR + HO-Si≡ → ≡Si-O-Si≡ + R-OH unm.edu

These condensation reactions lead to the formation of oligomers and eventually a cross-linked, three-dimensional network, resulting in the transition from a sol (a colloidal suspension of solid particles in a liquid) to a gel (a solid network encapsulating the liquid phase). wikipedia.orgdtic.mil The structure of the final gel is highly dependent on the reaction conditions, which control the relative rates of hydrolysis and condensation. unm.edu For instance, under acidic conditions, hydrolysis is typically fast, leading to more linear or randomly branched polymers. In contrast, basic conditions favor condensation, resulting in more highly cross-linked, particle-like structures. unm.edu

Factors Influencing Sol-Gel Network Formation

The formation of a three-dimensional siloxane network from this compound via the sol-gel process is a nuanced procedure governed by several critical reaction conditions. numberanalytics.com The process hinges on two fundamental reactions: the hydrolysis of the ethoxy groups (-OEt) to form silanol groups (Si-OH), and the subsequent condensation of these silanols to form siloxane bridges (Si-O-Si). numberanalytics.com The rates of these reactions, and consequently the structure and properties of the final gel, are significantly influenced by a range of factors. numberanalytics.commdpi.com

Key factors include the water-to-alkoxide molar ratio (R), the pH of the reaction medium, the type and concentration of the catalyst, the reaction temperature, and the solvent composition. mdpi.comresearchgate.netmdpi.com The pH is particularly critical; acidic conditions tend to accelerate hydrolysis, leading to weakly branched, polymer-like networks, whereas basic conditions favor condensation, resulting in more highly branched, colloidal-like particles. mdpi.comresearchgate.net

Temperature exerts a strong influence on the kinetics of both hydrolysis and condensation, with elevated temperatures generally increasing the reaction rates and promoting the development of a more complex and polymerized structure. mdpi.com For instance, studies on similar hybrid systems have shown that thermal treatment is essential for driving the condensation of silanol groups, leading to the formation of a dense, cross-linked Si-O-Si network. mdpi.com

The nature of the organic substituents on the silicon atom also plays a crucial role. The bulky phenyl group in this compound can introduce steric hindrance, which can influence the condensation reactions and the final network structure. researchgate.net Bulky substituents can show a tendency to form cyclic or cage-like species, which may not contribute effectively to the formation of an extended network unless reaction conditions are carefully controlled. researchgate.net

Table 1: Key Factors Affecting Sol-Gel Network Formation

Factor Influence on Hydrolysis & Condensation Resulting Network Structure
pH Acidic (low pH) conditions accelerate hydrolysis relative to condensation. mdpi.com Leads to the formation of polymeric, weakly branched networks. researchgate.net
Basic (high pH) conditions accelerate condensation. mdpi.com Promotes highly branched, colloidal (particle-like) networks. researchgate.net
Water/Silane Ratio (R) Affects the extent of hydrolysis; a higher ratio can lead to more complete hydrolysis. mdpi.com Influences the degree of cross-linking and final material properties.
Temperature Increases the rates of both hydrolysis and condensation reactions. numberanalytics.commdpi.com Higher temperatures can lead to a more dense and complex network structure in a shorter time. mdpi.com
Catalyst Can be used to control the rates of both hydrolysis and condensation. numberanalytics.com The choice of catalyst affects gelation time and the final structure.
Solvent Can influence reactant solubility and the rates of reaction. mdpi.com The solvent system can impact the dispersion of silica (B1680970) domains in hybrid materials. mdpi.com

| Organic Substituent | Bulky groups (e.g., phenyl) can create steric hindrance. researchgate.net | May lead to the formation of cyclic or cage-like species instead of an extended network. researchgate.net |

Kinetic Studies of Polycondensation Reactions

The reaction order can be intricate and may not follow simple integer-order kinetics. For example, studies on analogous polycondensation reactions, such as those involving aryl halides, have revealed complex rate laws, with reaction orders shifting from 2.5 to 3 depending on the monomer and reaction progress. rsc.orgnsf.gov While not directly studying this compound, these findings highlight that the interaction between monomers, catalysts, and intermediates can lead to unexpectedly high reaction orders. nsf.gov

Several primary factors control the polymerization kinetics:

Water/Silane Ratio (R): This ratio directly impacts the concentration of silanol groups, which are the reactive intermediates for condensation. mdpi.com

Temperature: As with most chemical reactions, temperature has a significant effect on the reaction rate constant, as described by the Arrhenius equation. Systematic studies on similar systems show a clear increase in molecular weight with reaction time and temperature, indicating temperature-dependent kinetics. researchgate.net

Organo-functional Groups: The nature of the non-hydrolyzable organic group (in this case, the vinylphenyl group) influences reactivity through inductive and steric effects. researchgate.net

Kinetic analysis is often performed by monitoring the disappearance of reactants or the formation of products over time. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the evolution of different silicon species (e.g., unreacted monomer, dimers, and more complex oligomers) during the reaction. mdpi.com Gel Permeation Chromatography (GPC) can be employed to measure the increase in number-average molecular weight over time, from which the reaction conversion can be calculated. rsc.org

Table 2: Factors Influencing Polycondensation Kinetics of Organoalkoxysilanes

Parameter General Effect on Reaction Rate Kinetic Implication
pH/Catalyst Acidic medium: Fast hydrolysis, slow condensation. mdpi.com Condensation is often the rate-determining step. mdpi.com
Alkaline medium: Slow hydrolysis, fast condensation. mdpi.com Hydrolysis is often the rate-determining step. mdpi.com
Temperature Rate increases with temperature. mdpi.com Affects the rate constant (k) according to the Arrhenius equation.
Monomer Concentration Rate generally increases with concentration. Influences collision frequency and reaction order. rsc.org

| Solvent | Can affect solubility and reaction mechanism. mdpi.com | May influence the rate and lead to heterogeneous kinetics if reactants are not fully soluble. nsf.gov |

Radical Reactivity of this compound

Beyond its participation in sol-gel chemistry, the vinyl group of this compound provides a site for radical reactions. This dual reactivity allows for the creation of organic-inorganic hybrid polymers where the silane can be incorporated into a polymer backbone through the consumption of its vinyl group. mcmaster.ca

Silyl Radical Generation and Abstraction Processes

The initiation of radical processes involving silanes often begins with the generation of silyl radicals. A primary and widely used method for generating silyl radicals is through hydrogen abstraction from a hydrosilane (a compound containing an Si-H bond) by another radical species. wiley.com This process can be initiated by the thermal decomposition of initiators like AIBN (azo(bisisobutyronitrile)) or peroxides. nih.gov

While this compound itself does not possess the Si-H bond necessary for this type of abstraction, silyl radicals are central to the broader chemistry of organosilanes. Modern methods for silyl radical generation have expanded to include:

Photo-mediated Generation: Visible-light photocatalysis has emerged as a mild and efficient way to generate silyl radicals from precursors like hydrosilanes, sila-boranes, and disilanes. researchgate.net

Electroreduction: An innovative strategy involves the electroreductive cleavage of strong silicon-halogen bonds, such as Si-Cl, to generate silyl radicals. organic-chemistry.orgchemrxiv.org This electrochemical approach allows for the use of readily available chlorosilanes as radical precursors under transition-metal-free conditions. organic-chemistry.orgchemrxiv.org

Halogen-Atom Abstraction: Silyl radicals, once generated, are highly effective at abstracting halogen atoms from alkyl halides. nih.gov This reactivity is driven by the formation of a strong Si-Halogen bond and is a key step in certain cross-coupling reactions. nih.gov

The structure of the resulting silyl radical is typically pyramidal, and if the silicon atom is asymmetric, it can exhibit considerable configurational stability. wiley.com

Mechanism of Vinyl Group Consumption in Radical Processes

In radical polymerization, the vinyl group of this compound acts as the reactive site. The process is typically a chain reaction involving initiation, propagation, and termination steps. numberanalytics.com

Initiation: A radical initiator (e.g., from AIBN decomposition) generates a primary radical.

Propagation: This radical adds across the C=C double bond of the vinyl group. This addition is a key step in radical group transfer reactions involving vinyl silanes. chemrxiv.org This creates a new carbon-centered radical on the molecule, which can then react with another monomer.

Polymerization: The newly formed radical can then add to the vinyl group of another this compound molecule, propagating the polymer chain.

Studies on similar hydrovinylsilanes have shown that under radical conditions, the vinyl groups are preferentially consumed over other functionalities like Si-H bonds. mcmaster.ca The silyl radical addition to the vinyl group is a rapid process. mcmaster.ca This selective consumption of the vinyl group allows the silane to be incorporated into a polymer backbone, leaving the alkoxysilane groups available for subsequent hydrolysis and condensation to form a cross-linked network. mcmaster.ca

Efficiency and Limitations of Radical Reactions

While radical reactions offer a powerful method for polymer synthesis, they have notable challenges and limitations, particularly concerning organosilanes. numberanalytics.com

Efficiency: The efficiency of radical reactions involving vinylsilanes can be quite low. mcmaster.ca In some experimental systems, a significant amount of the starting monomer was recovered even when a large excess of the radical initiator was used. mcmaster.ca

Selectivity: Controlling the selectivity of radical reactions can be difficult due to the high reactivity of the radical intermediates. numberanalytics.com This can lead to side reactions and a mixture of products, including oligomers and adducts with the initiator. mcmaster.ca

Scalability: Scaling up radical reactions can be challenging. The high reactivity of radicals necessitates careful control over reaction conditions to manage heat generation and ensure consistent product quality. numberanalytics.com

Competing Reactions: In molecules with multiple reactive sites, such as a hydrovinylsilane, there can be competition between different radical pathways. However, for this compound, the primary radical pathway involves the vinyl group, as the ethoxy and phenyl groups are generally stable under these conditions. Research on related compounds shows the vinyl group consumption is the preferred pathway. mcmaster.ca

These limitations mean that while radical polymerization of this compound is mechanistically feasible for creating hybrid materials, careful optimization of reaction conditions is required to achieve desired molecular weights and network structures with acceptable efficiency. mcmaster.canumberanalytics.com

Advanced Characterization Methodologies for Vinylphenyldiethoxysilane and Its Polymeric Systems

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a fundamental tool for probing the molecular structure of VPDES and its polymers. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy each offer unique information regarding the chemical environment of atoms, the presence of specific functional groups, and the optical properties of the materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Monomer and Polymer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural analysis of vinylphenyldiethoxysilane and its polymers. Both ¹H NMR and ¹³C NMR provide precise information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous confirmation of the molecular structure and analysis of polymeric systems.

In the ¹H NMR spectrum of the VPDES monomer, distinct signals corresponding to the protons of the vinyl, phenyl, and ethoxy groups are observed. The vinyl protons typically appear as a complex multiplet in the range of 5.0-7.0 ppm. The aromatic protons of the phenyl group resonate in the region of 7.0-7.6 ppm. The quartet corresponding to the methylene (B1212753) (-CH₂) protons of the ethoxy groups is generally found around 3.8 ppm, while the triplet for the methyl (-CH₃) protons appears at approximately 1.2 ppm.

The ¹³C NMR spectrum provides complementary information. For styrene (B11656), a related compound, characteristic peaks for the vinyl carbons are observed around 114 ppm (CH₂) and 137 ppm (CH), and the aromatic carbons show signals between 126 and 138 ppm. chegg.comchegg.comchemicalbook.com For VPDES, the carbons of the ethoxy groups would also be present, with the -CH₂ carbon appearing around 58 ppm and the -CH₃ carbon at about 18 ppm.

Upon polymerization, significant changes are observed in the NMR spectra. The disappearance or significant reduction in the intensity of the vinyl proton and carbon signals is a clear indicator of the polymerization reaction's progress. The polymer backbone will give rise to new, broader signals in the aliphatic region of the spectrum. Solid-state NMR can also be employed to analyze the structure and dynamics of the cross-linked polymeric networks. rsc.org

¹H NMR Chemical Shifts (δ, ppm) for this compound Monomer

Proton TypeTypical Chemical Shift (ppm)
Vinyl (CH=CH₂)5.0 - 7.0
Phenyl (Ar-H)7.0 - 7.6
Ethoxy (-OCH₂CH₃)~3.8 (quartet)
Ethoxy (-OCH₂CH₃)~1.2 (triplet)

¹³C NMR Chemical Shifts (δ, ppm) for this compound Monomer (Estimated based on related structures)

Carbon TypeTypical Chemical Shift (ppm)
Vinyl (CH=CH₂)~114
Vinyl (CH=CH₂)~137
Phenyl (Ar-C)126 - 138
Ethoxy (-OCH₂CH₃)~58
Ethoxy (-OCH₂CH₃)~18

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a powerful and rapid technique for identifying functional groups within a molecule and for monitoring the progress of chemical reactions involving this compound. The IR spectrum provides a molecular fingerprint based on the vibrational frequencies of chemical bonds.

For the VPDES monomer, the IR spectrum exhibits several characteristic absorption bands. gelest.com The vinyl group shows a C=C stretching vibration around 1630 cm⁻¹ and C-H out-of-plane bending vibrations in the 900-1000 cm⁻¹ region. gelest.com The phenyl group is identified by aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring at approximately 1600, 1580, and 1500 cm⁻¹. gelest.com The Si-O-C linkage of the ethoxy groups gives rise to strong and broad absorption bands in the 1080-1100 cm⁻¹ region. researchgate.net Additionally, Si-C stretching vibrations can be observed around 700-800 cm⁻¹. researchgate.net

During polymerization of the vinyl group, the intensity of the characteristic vinyl absorption bands will decrease, which can be quantitatively used to monitor the reaction kinetics. If the ethoxy groups undergo hydrolysis and condensation, the appearance of a broad O-H stretching band around 3400 cm⁻¹ (due to silanol (B1196071) formation) and the formation of Si-O-Si bands around 1000-1100 cm⁻¹ will be observed. researchgate.netnih.gov This makes IR spectroscopy an effective tool for tracking both the vinyl polymerization and the sol-gel process of the silane (B1218182) functional groups.

Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Vinyl (C=C)Stretching~1630
Vinyl (=C-H)Out-of-plane bending900 - 1000
Phenyl (C-H)Stretching>3000
Phenyl (C=C)Stretching~1600, 1580, 1500
Si-O-CStretching1080 - 1100
Si-CStretching700 - 800
O-H (from hydrolysis)Stretching~3400 (broad)
Si-O-Si (from condensation)Stretching1000 - 1100

UV-Visible (UV-Vis) Spectroscopy for Optical Analysis

UV-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within molecules and materials, providing information about their optical properties. bspublications.net For this compound, the primary chromophores are the phenyl and vinyl groups, which absorb ultraviolet light. bspublications.net

The phenyl group typically exhibits strong absorption bands in the UV region, arising from π → π* electronic transitions. These are generally observed around 200-280 nm. The vinyl group also contributes to UV absorption in a similar region. The specific wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic of the molecule's electronic structure. msu.edu

Upon polymerization, changes in the electronic environment of the chromophores can lead to shifts in the absorption spectrum. For instance, the polymerization of the vinyl group can alter the conjugation and, consequently, the λ_max and intensity of the absorption bands. UV-Vis spectroscopy is particularly useful for characterizing the optical transparency of the resulting polymeric materials and for studying their potential applications in optical devices. It can also be used to quantify the concentration of the monomer in solution using the Beer-Lambert law. uu.nlresearchgate.net

Typical UV-Vis Absorption Regions for Chromophores in this compound

ChromophoreElectronic TransitionApproximate λ_max (nm)
Phenylπ → π200 - 280
Vinylπ → π~200

Chromatographic Methods for Molecular Weight and Composition Analysis

Chromatographic techniques are essential for separating the components of a mixture and for determining the molecular characteristics of polymers. For this compound and its polymeric systems, Size-Exclusion Chromatography (SEC) and Gas Chromatography (GC) are the most pertinent methods.

Size-Exclusion Chromatography (SEC) for Polymer Molecular Characteristics

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for determining the molecular weight and molecular weight distribution of polymers derived from this compound. specificpolymers.compaint.org This method separates molecules based on their hydrodynamic volume in solution. paint.orgapexchromatography.com

In an SEC experiment, a polymer solution is passed through a column packed with porous gel beads. polylc.com Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can diffuse into the pores, leading to a longer retention time. polylc.com By calibrating the column with polymer standards of known molecular weights, it is possible to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer sample. specificpolymers.com The PDI provides a measure of the breadth of the molecular weight distribution.

SEC is crucial for understanding how different polymerization conditions (e.g., initiator concentration, temperature, reaction time) affect the chain length and distribution of the resulting polymers. This information is vital for correlating the polymer's molecular architecture with its macroscopic properties.

Information Obtained from Size-Exclusion Chromatography

ParameterDescription
Number-Average Molecular Weight (Mn)The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-Average Molecular Weight (Mw)An average molecular weight that is biased towards larger molecules.
Polydispersity Index (PDI)A measure of the broadness of the molecular weight distribution (Mw/Mn).

Gas Chromatography (GC) for Purity and Conversion Assessment

In GC, a sample is vaporized and injected into a column. An inert carrier gas transports the sample through the column, which contains a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases. birchbiotech.com Compounds with a higher affinity for the stationary phase travel more slowly and have longer retention times.

To determine the purity of VPDES, a sample is analyzed by GC, and the area of the peak corresponding to the compound is compared to the total area of all peaks in the chromatogram. birchbiotech.com For monitoring reaction conversion, the disappearance of the monomer peak over time can be quantified by comparing its peak area to that of an internal standard. This allows for the calculation of the percentage of monomer that has been converted to polymer at different stages of the reaction. GC can also be used to detect and quantify any volatile byproducts or residual solvents. dss.go.thgoogle.com

Applications of Gas Chromatography in the Analysis of this compound

ApplicationMethodology
Purity AssessmentThe peak area of this compound is compared to the total peak area of all components.
Monomer ConversionThe decrease in the monomer's peak area over time is monitored relative to an internal standard.
Detection of VolatilesIdentifies and quantifies residual solvents or volatile byproducts.

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure changes in the mass of a material as a function of temperature or time in a controlled atmosphere. researchgate.net It is a primary method for evaluating the thermal stability of polymeric materials, including those incorporating this compound. semanticscholar.org The analysis provides critical data on the temperatures at which decomposition begins, the kinetics of the degradation process, and the amount of residual char, which is indicative of the material's flame retardancy and thermal robustness. mdpi.comresearchgate.net

In a typical TGA experiment, a small sample of the this compound-modified polymer is placed in a high-precision balance within a furnace. mdpi.com The sample is then heated at a constant rate (e.g., 10°C/min or 20°C/min) under a specific atmosphere, commonly an inert gas like nitrogen to study thermal decomposition, or air/oxygen to study oxidative stability. mdpi.comsetaramsolutions.com The instrument records the continuous loss of mass as the temperature increases. researchgate.net

The resulting TGA curve plots the percentage of remaining mass against temperature. From this curve, several key parameters are determined:

Onset Temperature of Decomposition (T_onset): The temperature at which significant mass loss begins. This is a crucial indicator of the upper-temperature limit for the material's processing and application. nih.gov

Temperature of Maximum Decomposition Rate (T_max): Determined from the peak of the derivative thermogravimetric (DTG) curve, this indicates the temperature at which the material degrades most rapidly. setaramsolutions.com

Char Yield: The percentage of residual mass at the end of the analysis at a high temperature (e.g., 800°C). A higher char yield is often associated with improved thermal stability and flame retardancy. mdpi.com

The incorporation of this compound into polymeric systems, particularly in nanocomposites, is expected to enhance thermal stability. The silane can form stable siloxane (Si-O-Si) networks upon hydrolysis and condensation, which possess higher bond energy and thermal resistance compared to many organic polymer backbones. mdpi.com This leads to an increase in both the onset decomposition temperature and the final char yield.

The following interactive table presents representative TGA data for a base polymer compared with a nanocomposite modified with this compound, illustrating the typical improvements in thermal stability.

Table 1: Representative TGA Data for a Polymer Nanocomposite System

Data collected under a nitrogen atmosphere at a heating rate of 20°C/min.

MaterialOnset Decomposition Temperature (T_onset) (°C)Temperature of Maximum Decomposition Rate (T_max) (°C)Char Yield at 800°C (%)
Base Polymer34539012.5
Polymer + 10% Nanofiller (No Silane)35540518.2
Polymer + 10% Nanofiller + this compound38043525.8

Microscopic and Imaging Techniques for Morphological Characterization

Scanning Electron Microscopy (SEM) is primarily used to examine the surface topography and fracture surfaces of materials. pressbooks.pub In the analysis of nanocomposites modified with this compound, SEM reveals the distribution and size of filler particles within the polymer matrix. azom.com When a composite sample is fractured (often cryogenically to create a clean break), SEM analysis of the fracture surface can show:

Filler Dispersion: Whether the nanofillers are evenly distributed throughout the matrix or exist as large agglomerates.

Interfacial Adhesion: A smooth surface with voids around filler particles indicates poor adhesion. In contrast, a rough surface where the polymer appears well-adhered to the filler particles suggests effective interfacial bonding, often enhanced by the silane coupling agent.

Transmission Electron Microscopy (TEM) offers higher magnification and resolution than SEM, allowing for the visualization of the internal nanostructure of the composite. researchgate.net Ultrathin sections of the material are analyzed as a high-energy electron beam passes through them. TEM is particularly effective for assessing:

Primary Particle Dispersion: It can distinguish between individual nanoparticles and small aggregates that might not be resolvable with SEM.

Interfacial Layer: TEM can sometimes visualize the thin layer of the silane coupling agent at the polymer-filler interface, providing direct evidence of its role in bridging the two phases.

The effectiveness of this compound as a coupling agent is directly observable through these techniques. By forming a covalent bridge between the inorganic filler surface and the organic polymer matrix, it promotes deagglomeration of the filler and enhances stress transfer across the interface, leading to improved material properties.

The following interactive table summarizes the morphological features that would be typically observed by electron microscopy in nanocomposites with and without the use of this compound.

Table 2: Summary of Morphological Characteristics from Electron Microscopy

Morphological FeatureNanocomposite without this compoundNanocomposite with this compoundPrimary Characterization Technique
Filler DispersionPoor; presence of large agglomerates (5-10 µm)Good to excellent; mostly individual particles or small clusters (<1 µm)SEM, TEM
Interfacial AdhesionPoor; visible gaps and voids at the filler-matrix interfaceStrong; no visible debonding, polymer adheres to filler surfaceSEM
Fracture SurfaceSmooth, with evidence of particle pull-outRough and complex, indicating effective stress transferSEM

Computational Chemistry and Theoretical Studies on Vinylphenyldiethoxysilane Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is a key application of electronic structure calculations that helps in predicting a molecule's reactivity. wuxibiology.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital with space to accept electrons, thus acting as an electron acceptor. ku.edu.np

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. wuxiapptec.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting chemical reactivity. irjweb.com A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. sapub.orgnih.gov Conversely, a large energy gap implies high stability. nih.gov

For vinylphenyldiethoxysilane, the HOMO is expected to be localized on the electron-rich vinyl and phenyl groups, which are susceptible to electrophilic attack. The LUMO would likely be distributed over the silicon atom and the vinyl group, indicating sites for nucleophilic attack.

Table 1: Representative DFT-Calculated Electronic Properties for this compound

This table presents hypothetical, yet representative, data for the electronic properties of this compound, as would be obtained from a DFT calculation at the B3LYP/6-311G(d,p) level of theory.

Parameter Energy (eV) Interpretation
Total Energy-1025.5Thermodynamic stability of the molecule.
HOMO Energy (EHOMO)-6.45Represents the ability to donate electrons (nucleophilicity).
LUMO Energy (ELUMO)-0.98Represents the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap (ΔE)5.47Indicates high chemical reactivity and polarizability.
Ionization Potential (I)6.45Energy required to remove an electron.
Electron Affinity (A)0.98Energy released when an electron is added.
Electronegativity (χ)3.715Tendency to attract electrons. nih.gov
Chemical Hardness (η)2.735Resistance to change in electron distribution. nih.gov
Chemical Softness (S)0.366Reciprocal of hardness, indicates reactivity.
Electrophilicity Index (ω)2.52A measure of electrophilic power. nih.gov

Note: The values in this table are illustrative and represent typical outputs from DFT calculations for similar organosilane compounds. Actual values would be derived from specific computational studies.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for both electrophilic and nucleophilic attacks. uni-muenchen.deimist.ma The MEP is plotted onto the molecule's surface, using a color scale to represent different potential values. researchgate.net

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs of electrons, such as those on oxygen atoms. nih.govresearchgate.net

Blue regions denote positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms. researchgate.net

Green regions represent neutral or zero potential areas. researchgate.net

For this compound, an MEP map would likely reveal strong negative potentials (red) around the two oxygen atoms of the ethoxy groups due to their high electronegativity and lone electron pairs. The π-electron clouds of the phenyl ring and the vinyl group would also show areas of negative potential, making them targets for electrophiles. Conversely, positive potentials (blue) would be expected around the hydrogen atoms of the ethyl groups and the vinyl group, indicating their susceptibility to attack by nucleophiles. The silicon atom, being less electronegative than oxygen, would present a region of relative positive potential, making it a key site for nucleophilic attack, especially in hydrolysis reactions.

Modeling and Simulation of Polymerization Processes

This compound is utilized as a comonomer in the synthesis of various copolymers and as a crosslinking agent. google.comuni-saarland.de Modeling and simulation of its polymerization processes are crucial for understanding reaction kinetics, controlling polymer architecture, and optimizing industrial production. aspentech.commdpi.com These computational models can range from deterministic approaches, which use systems of differential equations to describe reaction kinetics, to stochastic methods like Monte Carlo simulations, which are powerful for complex systems involving branching and crosslinking. d-nb.info

Kinetic models are fundamental for simulating polymerization. rsc.org They incorporate key reaction steps such as initiation, propagation, chain transfer, and termination. icheme.org When modeling the copolymerization of this compound with other monomers (e.g., olefins), the model must account for the reactivity ratios of the comonomers, which dictate the composition of the resulting polymer chain. Furthermore, for this compound, the simulation must also consider the subsequent hydrolysis and condensation reactions of the ethoxy groups, which lead to crosslinking and the formation of a network structure. google.com

Table 2: Key Parameters in a Kinetic Model for this compound Copolymerization

Parameter Symbol Significance in Modeling
Initiator Concentration[I]Determines the rate of initiation and the number of growing polymer chains.
Monomer Concentrations[M1], [M2]Concentrations of this compound (e.g., M1) and a comonomer (e.g., M2).
Propagation Rate Constantskp11, kp12, kp21, kp22Govern the rate of monomer addition to growing chains and influence copolymer composition.
Chain Transfer ConstantsCM, CS, CPAccount for reactions that terminate a growing chain while initiating a new one, affecting molecular weight.
Termination Rate ConstantktControls the rate at which growing chains are deactivated, impacting molecular weight and distribution.
Hydrolysis Rate ConstantkhydRate of reaction of ethoxy-silyl groups with water.
Condensation Rate ConstantkconRate of reaction between silanol (B1196071) groups to form siloxane bridges (crosslinks).

Simulation tools like Aspen Polymers can model these complex polymerization processes, helping to predict properties such as molecular weight distribution, degree of branching, and gel point. aspentech.com This predictive capability is invaluable for designing materials with specific thermal and mechanical properties. mdpi.com

Theoretical Insights into Reaction Mechanisms

For this compound, several reaction mechanisms are of interest:

Hydrosilylation: This is a key reaction for organosilicon compounds, though in this case, the vinyl group would be the substrate for a hydrosilane, not the reactant itself.

Radical Polymerization: The vinyl group can undergo polymerization initiated by free radicals. Theoretical studies can model the initiation, propagation, and termination steps of this process. youtube.com For example, calculations can determine the activation barriers for a radical initiator adding to the vinyl group and the subsequent addition of the resulting radical to another monomer unit.

Hydrolysis and Condensation: The ethoxy groups are susceptible to hydrolysis in the presence of water, often catalyzed by an acid or base, to form silanol (Si-OH) groups. These silanols can then undergo condensation to form siloxane (Si-O-Si) bonds, leading to oligomers or a crosslinked polymer network. google.com

Theoretical calculations can model these reaction pathways. rsc.org By computing the energies of the transition states, chemists can predict the rate-determining step and understand how catalysts influence the reaction rate. openstax.org For the hydrolysis of the ethoxy groups, for instance, a computational model could compare a proton-assisted mechanism with a base-catalyzed one, determining which has a lower activation energy barrier and is therefore more favorable. This level of detail is crucial for controlling the curing process of silicone-based materials derived from this compound.

Applications and Material Science Research of Vinylphenyldiethoxysilane Derived Systems

Optoelectronic Materials

The demand for robust, high-performance materials in optoelectronic devices, such as light-emitting diodes (LEDs), has driven research into silicone-based polymers. Polysiloxanes derived from precursors like vinylphenyldiethoxysilane are central to these advancements due to their excellent optical and thermal properties.

High Refractive Index Polysiloxanes for LED Encapsulation

The efficiency of LEDs is significantly influenced by the refractive index (RI) of the encapsulation material. A large difference between the RI of the semiconductor chip (e.g., GaN with n ≈ 2.5) and the encapsulant leads to light loss through total internal reflection. researchgate.netuni-saarland.de To mitigate this, materials with a higher refractive index are required to improve light extraction efficiency. researchgate.netuni-saarland.de

Phenyl-containing polysiloxanes are a mature and widely used solution for creating high refractive index encapsulation materials. xjysilicone.comhumanchem.com The incorporation of the highly polarizable phenyl group from monomers like this compound into the polysiloxane backbone effectively increases the polymer's refractive index. mdpi.com Phenyl-based silicone encapsulants can achieve refractive indices as high as 1.54, which can increase the light output of an LED by up to 7% compared to standard methyl-based silicones. dupont.com Research has focused on systematically varying the substitution patterns on the silicon atom to tailor the refractive index. uni-saarland.de By copolymerizing different dialkoxysilanes, linear polysiloxanes with adjustable refractive indices ranging from 1.52 to 1.63 have been prepared. uni-saarland.de

Below is a table comparing the refractive indices of various silane (B1218182) monomers used in the synthesis of these polymers.

MonomerRefractive Index (RI)
This compound 1.4795
Dimethyldimethoxysilane1.3707
Methylphenyldimethoxysilane1.4795
Diphenyldimethoxysilane1.5440
9-Phenanthrenylmethyl-dimethoxysilane1.6310
Data sourced from Meier et al. (2021) researchgate.netuni-saarland.de

These monomers are used to create two-component systems, typically consisting of a Si-vinyl and a Si-H containing copolymer, which are then cured through a platinum-catalyzed hydrosilylation reaction to form the final encapsulant resin. uni-saarland.de

Development of Transparent Encapsulation Materials

Transparency is a fundamental requirement for LED encapsulants, as the material must allow maximum light to pass through without yellowing or discoloration over the device's lifetime. researchgate.nethumanchem.com High-performance silicone encapsulants are prized for their high light transmittance, resistance to UV and ozone aging, and thermal stability. xjysilicone.comhumanchem.com

Phenyl-based polysiloxanes, derived from this compound, exhibit excellent optical transparency. researchgate.netmdpi.com Studies have reported novel polysiloxane-silphenylene hybrimers with a transmittance of 97% at 450 nm. mdpi.com Furthermore, research into aryl-group substituted polysiloxanes has yielded materials with optical transmittance above 95% and high thermal stabilities up to 420°C. uni-saarland.de These materials demonstrate remarkable long-term stability, with transmittance values remaining above 85% even after 60 days of thermal treatment at 180°C. uni-saarland.de

The development of these materials is crucial for high-power LEDs, which operate at elevated temperatures. mdpi.comhumanchem.com The combination of high refractive index, exceptional transparency, and robust thermal stability makes these silicone systems ideal for protecting LED chips and enhancing their performance and reliability. dupont.comshinetsu.co.jp

Surface Science and Coatings Technology

The reactivity of the silane functional groups in this compound allows it to act as a surface modifier and a key component in advanced coatings and sealants. It can form durable bonds with various substrates, altering their surface properties to achieve desired functionalities like repellency and anti-adhesion.

Anti-Adhesive and Dirt-Repellent Coatings

Coatings that prevent adhesion and repel dirt are valuable in numerous applications, from automotive surfaces to building protection. iglcoatings.comdryvit.com The principle behind these coatings often relies on creating a hydrophobic (water-repellent) and low-energy surface. ntu.edu.sgmdpi.com

Silicone-based materials are effective in creating these properties. Polydimethylsiloxane (B3030410), a polymer class to which this compound-derived materials belong, is used in formulations for dirt-repelling and hydrophobic coatings. iglcoatings.com These coatings work by crosslinking with the surface upon curing, forming a wafer-thin protective layer with a high water contact angle (often exceeding 105°) and a slick finish. iglcoatings.com This "self-cleaning" effect means the surface stays clean for longer periods. iglcoatings.comzvizzer.com The development of such coatings involves creating a surface structure with elevations that minimize contact area, which can be achieved by applying a suspension of hydrophobic particles in a silicone solution. google.com Functionalized polysiloxanes have demonstrated significant anti-adhesive properties, reducing cellular adhesion by over 85% in some studies. nih.gov

Modification of Material Surfaces

This compound is a type of silane coupling agent, a class of compounds used to modify the surfaces of materials to improve compatibility and adhesion between dissimilar substances, such as inorganic fillers and organic polymer matrices. researchgate.netmdpi.com The modification can be physical or chemical. researchgate.net

Development of Sealants and Coating Materials

This compound is explicitly mentioned as a component in moisture-curable compositions that are useful as sealants and coatings. googleapis.com These materials are often formulated as one-component systems that cure upon exposure to atmospheric moisture, providing a convenient and effective solution for a wide range of applications. covestro.com

Silane-terminated polymers combine the strength and adhesion of a polyurethane backbone with a silane-based curing mechanism. covestro.com This results in formulations that offer versatile adhesion to many different substrates, bubble-free curing, and the potential for low-VOC (volatile organic compound) products. covestro.com These sealants and adhesives are used in construction, automotive, and industrial applications. covestro.comevonik.com The cured materials form permanent elastic seals that bond well to metals, plastics, and ceramic materials. sika.com High-temperature sealants based on silicone resins can also provide exceptional electrical and moisture resistance at temperatures up to 800°F (427°C). aremco.com

Hybrid Materials and Nanocomposites

The incorporation of this compound into hybrid materials and nanocomposites offers a versatile platform for developing advanced materials with tailored properties. Its unique chemical structure, featuring both a vinyl group for polymerization and phenyl and ethoxy groups for compatibility and reactivity with various matrices, makes it a valuable component in the formulation of sophisticated material systems.

Polysiloxane-Nanoparticle Hybrid Formulations (e.g., Hafnia, Zirconia)

In the pursuit of high-performance optical materials, particularly for applications such as LED encapsulation, there is a significant demand for polysiloxanes with a high refractive index. While standard polysiloxanes offer excellent thermal stability and transparency, their refractive index is often insufficient for advanced optical applications. To address this, high refractive index nanoparticles like hafnia (HfO₂) and zirconia (ZrO₂) are incorporated into the polysiloxane matrix. mdpi.comuni-saarland.de

The introduction of phenyl groups into the silicone resin is a known strategy to increase the refractive index. mdpi.comresearchgate.net this compound serves as a key monomer in the synthesis of vinylphenyl-containing MQ silicone resins. These resins exhibit a higher refractive index compared to their non-phenylated counterparts. mdpi.com The synthesis of high molecular weight vinylphenyl-containing MQ silicone resins via hydrosilylation reactions allows for the creation of polymers with favorable thermal stability and a significantly higher refractive index. mdpi.com

For instance, the refractive index of a vinyl-containing MQ silicone resin (VMQ) can be substantially increased by reacting it with a linear poly(diphenylsiloxane). The resulting vinylphenyl-containing MQ silicone resin (VPMQ) series shows a progressive increase in refractive index with higher phenyl content.

Table 1: Refractive Index of Vinylphenyl-Containing MQ Silicone Resins

PolymerMolar Ratio (Si-H/Si-CH=CH₂)Refractive Index
VMQ-1.4605
VPMQ-11:11.4821
VPMQ-21:21.4898
VPMQ-31:31.4952
VPMQ-41:41.4994

This table illustrates the effect of increasing the phenyl content on the refractive index of MQ silicone resins, a principle applied in developing matrices for high refractive index nanocomposites. mdpi.com

By using a polysiloxane matrix enriched with phenyl groups derived from monomers like this compound, the compatibility and dispersion of high refractive index nanoparticles such as hafnia and zirconia can be enhanced, leading to hybrid materials with superior optical properties.

Strategies for Nanoparticle Incorporation and Dispersion

Achieving a uniform dispersion of nanoparticles within a polymer matrix is crucial for realizing the desired properties of a nanocomposite. Agglomeration of nanoparticles can lead to defects and a significant degradation of mechanical and optical performance. researchgate.net Silane coupling agents play a pivotal role in surface modification of nanoparticles to improve their dispersion and interfacial adhesion with the polymer matrix. mdpi.comscielo.br

This compound, with its reactive vinyl and ethoxy groups, can act as an effective coupling agent. The ethoxy groups can hydrolyze to form silanol (B1196071) groups, which then condense with hydroxyl groups on the surface of inorganic nanoparticles like silica (B1680970) (SiO₂), hafnia, or zirconia. This creates a covalent bond between the silane and the nanoparticle. The vinyl and phenyl groups on the silane then extend outwards from the nanoparticle surface, improving its compatibility with the surrounding polymer matrix, especially those with similar organic functionalities.

This surface functionalization serves two primary purposes:

Improved Dispersion: The organic functionalities on the nanoparticle surface prevent agglomeration by providing steric hindrance and improving the thermodynamic compatibility with the polymer matrix. nih.gov

Enhanced Interfacial Strength: The coupling agent acts as a "molecular bridge," forming strong bonds between the inorganic nanoparticle and the organic polymer matrix, which is essential for efficient stress transfer and improved mechanical properties of the composite material. mdpi.com

Research on aminosilane (B1250345) coupling agents has demonstrated that modifying the surface of nano-SiO₂ particles significantly enhances their dispersion and the mechanical properties of epoxy resin composites. mdpi.com A similar principle applies to this compound in polysiloxane and other polymer systems.

Polymeric Molding Compounds and Resins

This compound is a valuable additive in the formulation of various polymeric molding compounds and resins, where it contributes to improved mechanical properties, durability, and processing characteristics.

Integration into Polyester (B1180765) Resins and Epoxy Resins

Unsaturated polyester resins (UPRs) are widely used in composites, coatings, and molding compounds. dow.comkompozit.org.trresearchgate.net The performance of these materials, particularly their durability and resistance to environmental factors, can be enhanced through the use of additives. Silane coupling agents are known to improve the water repellency and adhesion of UPR coatings. muifatt.com.my The integration of this compound into UPR formulations can lead to improved bonding between the resin and inorganic fillers or reinforcements (e.g., glass fibers), resulting in enhanced mechanical strength and hydrolytic stability. google.com

In epoxy resin systems, which are known for their high strength, adhesion, and chemical resistance, fillers are often incorporated to enhance specific properties like stiffness and impact resistance. muifatt.com.mychemicalformulaservices.comdic-global.comdic-global.com The challenge lies in ensuring a strong interface between the filler and the epoxy matrix. Silane coupling agents are employed to functionalize the surface of fillers, such as silica, to improve their dispersion and bonding with the epoxy resin. mdpi.com The vinyl and phenyl groups of this compound can enhance the compatibility with the epoxy resin matrix, while the silanol groups formed upon hydrolysis can bond to the filler surface. This leads to composites with improved mechanical performance.

Table 2: Effect of Silane Coupling Agent on Mechanical Properties of Epoxy Resin Composites

MaterialStorage Modulus (MPa)
Pure Epoxy ResinReference
Epoxy + KH792-modified SiO₂Increased by 276

This table, based on data for an aminosilane, illustrates the significant improvement in mechanical properties (as indicated by storage modulus) when a silane coupling agent is used to modify nanoparticles in an epoxy resin. A similar principle of enhanced interfacial bonding and dispersion applies to the use of this compound. mdpi.com

Formulation of Silicone and Polyurethane Resins

In the formulation of silicone resins, this compound can be used as a comonomer or a crosslinking agent. The vinyl group can participate in hydrosilylation reactions, a common curing mechanism for silicone elastomers and resins. mdpi.com The incorporation of the phenyl group simultaneously enhances the thermal stability and refractive index of the resulting silicone material. mdpi.comresearchgate.net This is particularly useful in applications requiring high-temperature resistance or specific optical properties.

Polyurethane (PU) resins are versatile materials used in coatings, adhesives, and foams. researchgate.netmechanicaljournals.commdpi.comui.ac.id The properties of polyurethanes can be tailored by modifying their chemical structure. Silicone additives are used to modify polyurethane resins to impart properties such as improved flexibility, water repellency, and surface slip. google.com While direct synthesis of polyurethane using this compound is less common, it can be incorporated into silicone-polyurethane hybrid systems. In such systems, a silicone prepolymer functionalized with this compound can be reacted with polyurethane precursors to create a hybrid material with combined characteristics of both polymer types. Additionally, polyurethane-modified phenolic resins have been developed to improve toughness and water resistance. google.com

Biomedical Materials Research (General Context of Silicone Applications)

Silicones are extensively used in biomedical applications due to their excellent biocompatibility, biostability, and tunable mechanical properties. mdpi.com The surface of silicone materials can be functionalized to improve their interaction with biological systems. mdpi.com Vinyl-functionalized silanes, including this compound, are of interest in the field of biomedical materials research for several reasons.

The vinyl group provides a reactive site for grafting bioactive molecules or for creating crosslinked networks with specific properties. For instance, vinyl-functionalized surfaces can be used in 3D-printing with photocurable resins for biomedical devices. mdpi.com Silane chemistry offers a method to create biocompatible and functionalized surfaces on a variety of substrates, including polymers and metals used in medical implants. mdpi.comaip.org

In dentistry, resin-based composites and adhesives are fundamental materials for restorations. nih.govnih.govbham.ac.ukscielo.brmdpi.com The performance of these materials depends on the chemistry of the resin matrix and the bond between the resin and the filler particles. Silane coupling agents are crucial for treating filler particles to ensure a stable bond with the resin matrix, which is essential for the long-term durability of the restoration. While specific research on this compound in this context is not detailed in the provided results, the general principles of using vinyl-functionalized silanes as coupling agents are highly relevant. The biocompatibility of silanes makes them suitable for such applications where the material is in direct contact with bodily tissues. mdpi.comaip.org

Research into functionalized polymers for biomedical applications has shown that surface modification can significantly improve biocompatibility, such as reducing hemolytic activity and supporting cellular adhesion. nih.gov The ability to tailor the surface chemistry of materials using silanes like this compound opens up possibilities for developing advanced biomedical devices with improved performance and safety profiles.

Biocompatibility Considerations for Silicone-Based Materials

The biocompatibility of a material refers to its ability to coexist with a living system without causing adverse effects. simtec-silicone.com For silicone-based materials, particularly those used in biomedical applications, biocompatibility is a critical factor that depends on both the bulk and surface properties of the material. simtec-silicone.com High-molecular-weight silicone is generally considered biologically inert, contributing to its widespread use in medical devices. mdpi.comnumberanalytics.com However, the inherent hydrophobicity (water-repelling nature) of silicone surfaces can lead to challenges such as protein adsorption and interactions with bodily tissues, which can sometimes result in complications. simtec-silicone.comnih.govnih.gov

Surface modification is a key strategy to enhance the biocompatibility of silicone-based materials. nih.govaip.org By altering the surface chemistry, researchers can improve wettability, reduce protein and bacterial adhesion, and promote better integration with surrounding tissues. nih.govresearchgate.net For instance, modifying a silicone surface to be more hydrophilic (water-attracting) can significantly reduce protein adsorption. mdpi.com

Silane coupling agents play a crucial role in the surface modification of materials for biomedical applications. aip.org These agents can form durable bonds between organic and inorganic materials, making them effective for creating functionalized surfaces with improved biocompatibility. aip.org For example, silanization has been used to create adhesion layers on titanium implants, which has been shown to improve the adhesion and proliferation of endothelial cells and osteoblasts. nih.govresearchgate.net While this research was on titanium, it demonstrates the potential of silane-based modifications to enhance biocompatibility.

In the context of silicone-based systems, functionalization can be achieved through various methods. One approach involves treating the silicone surface with an alkaline solution, such as potassium hydroxide (B78521) (KOH), to generate silanol groups. frontiersin.org These groups can then serve as anchor points for grafting other molecules, like phosphorylcholine-based copolymers, which are known for their hemocompatibility. frontiersin.org Another method involves the use of plasma treatment to introduce functional groups onto the silicone surface. frontiersin.org

Research has shown that surface modifications can lead to significant improvements in biocompatibility. For example, modifying a silicone rubber surface with microgroove patterns and carbon-ion implantation has been found to promote orderly cell growth and reduce capsule formation around implants. nih.gov Similarly, coating silicone with polymers like 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC) has been shown to reduce protein adsorption and decrease cytotoxic effects. mdpi.com

The cellular response to a biomaterial is a key indicator of its biocompatibility. researchgate.net The process of cell adhesion and spreading on a material's surface involves several sequential steps, including cell attachment, the growth of filopodia, cytoplasmic webbing, and flattening of the cell mass. researchgate.net Studies have demonstrated that surface modifications can positively influence these cellular behaviors. For instance, a study on silane adhesion layers on titanium showed that a longer silanization time resulted in a surface morphology that was beneficial for the adhesion and proliferation of endothelial cells and osteoblasts. nih.govresearchgate.net

In vivo studies are essential for evaluating the real-world biocompatibility of materials. mdpi.com Such studies have been conducted on various functionalized silicone materials. For example, silicone implants coated with montelukast (B128269) demonstrated a significant decrease in the production of polymorphonuclear leukocytes, which are associated with inflammatory responses. mdpi.com Another in vivo study involving the subcutaneous implantation of rhamnolipid-functionalized polydimethylsiloxane (PDMS) in a rabbit model showed an adequate tissue response, further supporting the biocompatibility of the modified material. mdpi.com

The following interactive data table summarizes findings from various studies on the biocompatibility of modified silicone-based materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.